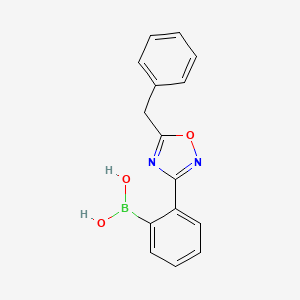

2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

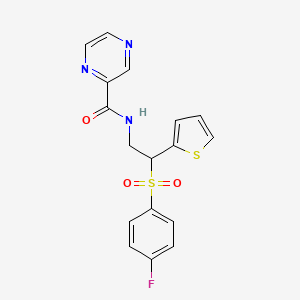

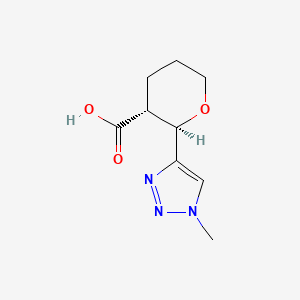

“2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid” is a compound with the CAS Number: 2377609-83-9 and a molecular weight of 280.09 . It has a linear formula of C15H13BN2O3 .

Synthesis Analysis

Oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of all regioisomeric forms, including 1,2,4-oxadiazole, has been covered in various studies .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BN2O3/c19-16(20)13-9-5-4-8-12(13)15-17-14(21-18-15)10-11-6-2-1-3-7-11/h1-9,19-20H,10H2 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring with a benzyl group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.09 and a linear formula of C15H13BN2O3 . It is recommended to be stored in a freezer .科学的研究の応用

Anticancer Evaluation

Compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity. Studies have shown that these compounds exhibit significant activity against various cancer cell lines. For instance, derivatives have been tested against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines, with several compounds showing moderate to excellent anticancer activity compared to standard drugs. This indicates the potential utility of these compounds in cancer therapy (Ravinaik et al., 2021).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been explored for their corrosion inhibition properties. These compounds have demonstrated significant ability to inhibit corrosion in metals, making them valuable for industrial applications. The inhibition process often involves the formation of a protective layer on the metal surface, contributing to its preservation against corrosive environments (Ammal et al., 2018).

Aldose Reductase Inhibition

Certain 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications such as cataract formation. These inhibitors have shown promising results in preventing cataract development in experimental models, suggesting their potential in managing diabetes-related ocular conditions (La Motta et al., 2008).

Antibacterial Activities

The synthesis and characterization of oxadiazole-bearing compounds have revealed their significant antibacterial properties. These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing potent antibacterial activity. This highlights their potential as lead compounds for the development of new antibacterial agents (Kakanejadifard et al., 2013).

Bioorthogonal Coupling Reactions

Research has also explored the use of phenylboronic acid derivatives in bioorthogonal coupling reactions, which are crucial for biomolecule labeling and tracking in biological systems. These reactions are highly specific and occur under physiological conditions, making them invaluable tools in biological research and drug development (Dilek et al., 2015).

特性

IUPAC Name |

[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BN2O3/c19-16(20)13-9-5-4-8-12(13)15-17-14(21-18-15)10-11-6-2-1-3-7-11/h1-9,19-20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKQHTAQTGRFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=NOC(=N2)CC3=CC=CC=C3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine](/img/structure/B2857603.png)

![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)

![3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2857611.png)

![(1S,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2857615.png)

![N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2857618.png)

![7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2857624.png)